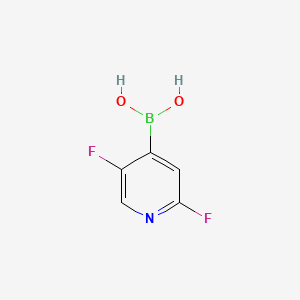

(2,5-Difluoropyridin-4-yl)boronic acid

説明

特性

IUPAC Name |

(2,5-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUGAJDUGLGADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704624 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263375-23-0 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluoropyridin-4-yl)boronic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the difluoropyridine motif can impart unique electronic properties, enhance metabolic stability, and modulate the binding affinity of target molecules, making it a valuable reagent in the synthesis of novel pharmaceuticals and functional materials.[1] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that this compound may exist in equilibrium with its cyclic anhydride form, a trimeric boroxine.

| Property | Value | Source |

| Molecular Formula | C₅H₄BF₂NO₂ | [3] |

| Molecular Weight | 158.9 g/mol | [3] |

| CAS Number | 1263375-23-0 | [3][4][5][] |

| Appearance | Off-white to light beige solid (typical for similar boronic acids) | |

| Melting Point | Data not available; similar fluorinated arylboronic acids melt in the range of 105-110 °C. | |

| Boiling Point | 302.7 ± 42.0 °C at 760 mmHg (Predicted for pinacol ester) | [1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Qualitative data for similar compounds suggests solubility in ethers and ketones, and low solubility in hydrocarbons.[2] | |

| pKa | Data not available | |

| Purity | Typically ≥95% | [3] |

Synthesis of this compound

A robust method for the synthesis of this compound involves the ortho-lithiation of a suitable difluoropyridine precursor followed by reaction with a borate ester and subsequent acidic workup. The following protocol is adapted from established procedures for the synthesis of analogous fluorinated pyridineboronic acids.[7]

Experimental Protocol: Synthesis via Lithiation-Borylation

Materials:

-

2,5-Difluoropyridine

-

Lithium diisopropylamide (LDA)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Hydrochloric acid (3N HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

Procedure:

-

Lithiation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-difluoropyridine in a mixture of anhydrous toluene and THF (4:1).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate dropwise, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 3N HCl until the pH is acidic (pH ≈ 2).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl and heteroaryl structures.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2-1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk tube, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.

Caption: Logical relationship in a Suzuki-Miyaura coupling reaction.

Biological and Medicinal Chemistry Context

While specific biological activities of this compound have not been extensively reported, the structural motifs it provides are of high interest in drug discovery.

-

Pyridine Derivatives: The pyridine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and antitumor effects.[][9][10]

-

Boronic Acids in Medicinal Chemistry: Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[11][12][13] The most notable example is the proteasome inhibitor Bortezomib, a boronic acid-containing drug used in cancer therapy.[13]

-

Fluorination in Drug Design: The incorporation of fluorine atoms, as in the 2,5-difluoro substitution pattern, is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[11][14]

Given these characteristics, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors in areas such as oncology and infectious diseases.

References

- 1. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. synchem.de [synchem.de]

- 4. echemi.com [echemi.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid (CAS: 1263375-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluoropyridin-4-yl)boronic acid is a fluorinated heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a versatile reagent for the introduction of the 2,5-difluoropyridinyl moiety into complex molecules. This structural motif is of significant interest in the development of novel therapeutics, particularly in the area of kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of targeted cancer therapies.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1263375-23-0 | [1] |

| Molecular Formula | C₅H₄BF₂NO₂ | [2] |

| Molecular Weight | 158.9 g/mol | [2] |

| Appearance | White to off-white solid (typical for similar boronic acids) | Assumed |

| Melting Point | 105-110 °C (for 2,5-Difluorophenylboronic acid) | [3] |

| Boiling Point | Not available | |

| Purity | Typically >95% | [2] |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a common and effective method for the synthesis of analogous fluorinated pyridinyl boronic acids involves the lithiation of a dihalopyridine precursor followed by quenching with a borate ester and subsequent acidic workup. The following is a representative experimental protocol adapted from the synthesis of a closely related compound.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted)

Materials:

-

2,5-Difluoro-4-bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-difluoro-4-bromopyridine and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).

General Reaction Scheme

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Role in Kinase Inhibitor Synthesis and Signaling Pathways

The 2,5-difluoropyridinyl moiety is a privileged scaffold in the design of kinase inhibitors, particularly targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] In many cancers, mutations in genes such as BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][6]

Caption: Simplified RAF-MEK-ERK signaling pathway and the point of intervention for RAF inhibitors.

RAF inhibitors containing the 2,5-difluoropyridinyl group are designed to bind to the ATP-binding pocket of RAF kinases, preventing their catalytic activity and thereby blocking the downstream signaling cascade.[4][5] This inhibition leads to a reduction in cell proliferation and can induce apoptosis in cancer cells that are dependent on this pathway.[4][6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, general precautions for handling boronic acids should be followed. These compounds are typically irritants.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, particularly for the development of kinase inhibitors targeting critical cancer-related signaling pathways like the RAF-MEK-ERK cascade. As research into targeted therapies continues, the demand for such specialized reagents is likely to grow, further solidifying the importance of this compound in the development of next-generation pharmaceuticals.

References

- 1. This compound | 1263375-23-0 [sigmaaldrich.com]

- 2. synchem.de [synchem.de]

- 3. 2,5-Difluorophenylboronic acid = 95 193353-34-3 [sigmaaldrich.com]

- 4. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,5-Difluoropyridin-4-yl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid

For researchers, scientists, and drug development professionals, this compound is a valuable heterocyclic building block. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a difluoropyridinyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry due to the ability of fluorine atoms to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity.

Core Properties

This compound is a solid organic compound utilized in organic synthesis. A summary of its key quantitative data is presented below.

| Property | Value | References |

| Molecular Formula | C₅H₄BF₂NO₂ | [1][2] |

| Molecular Weight | 158.9 g/mol | [1][3] |

| CAS Number | 1263375-23-0 | [1][2][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [1][3] |

Experimental Protocols

Boronic acids are most frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The following is a representative protocol for the coupling of a heteroaryl boronic acid with an aryl halide, adapted from established procedures for similar substrates.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Base, e.g., Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

-

Anhydrous, degassed solvent, e.g., 1,4-Dioxane, or a mixture of THF/Toluene/Water

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Standard laboratory glassware for workup and purification

-

Reagents for purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst.[5][6]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[5][6]

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5][6]

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5][6][7]

Visualized Workflow and Pathways

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry. Its catalytic cycle provides a logical workflow that is essential for understanding the reaction mechanism.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of (2,5-Difluoropyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Difluoropyridin-4-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, sought after for its role in the synthesis of complex molecules, particularly as a partner in Suzuki-Miyaura cross-coupling reactions. The introduction of the 2,5-difluoropyridinyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the most probable and effective synthetic route to this compound, based on well-established analogous procedures. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis in a laboratory setting.

Introduction

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, largely due to their versatility, stability, and relatively low toxicity. In the context of pharmaceutical development, fluorinated heterocyclic boronic acids are of particular interest. The fluorine atoms can modulate a molecule's pKa, lipophilicity, and metabolic stability, while the pyridine ring can engage in crucial hydrogen bonding interactions with biological targets. This compound, therefore, represents a key synthetic intermediate for the generation of novel therapeutic agents.

This technical guide outlines a robust and widely applicable method for the synthesis of this compound. The proposed pathway involves a lithiation-borylation sequence, a powerful and well-documented strategy for the preparation of aryl and heteroaryl boronic acids.

Synthetic Pathway Overview

The most logical and established route for the synthesis of this compound commences with a halogenated precursor, specifically 4-bromo-2,5-difluoropyridine. This starting material undergoes a halogen-metal exchange with an organolithium reagent, such as n-butyllithium, at cryogenic temperatures to form a highly reactive pyridinyl-lithium intermediate. This intermediate is then quenched with a borate ester, typically triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous fluorinated pyridine boronic acids.[1] Researchers should adhere to all standard laboratory safety procedures, including the use of personal protective equipment and conducting the reaction under an inert atmosphere.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 4-Bromo-2,5-difluoropyridine | 1349718-16-6 | C₅H₂BrF₂N | 193.98 | Starting material. |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 64.06 | Highly pyrophoric; handle with extreme care. |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Moisture sensitive. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Use freshly distilled or from a solvent purification system. |

| Hydrochloric Acid (3 M aqueous) | 7647-01-0 | HCl | 36.46 | For workup. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction. |

| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 | For washing. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying. |

Reaction Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 4-bromo-2,5-difluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

Warming: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over 2 hours.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of 3 M aqueous HCl until the pH is acidic (pH ~ 2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.[1] Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value | Notes |

| Yield | 70-90% | Highly dependent on maintaining anhydrous conditions and low temperatures. |

| Purity | >95% | After purification. |

| Appearance | White to off-white solid | |

| Molecular Formula | C₅H₄BF₂NO₂ | |

| Molecular Weight | 158.90 g/mol |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR will provide detailed structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): As an indicator of purity.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By leveraging the well-established lithiation-borylation methodology on the commercially available 4-bromo-2,5-difluoropyridine, researchers can reliably access this valuable building block for applications in drug discovery and medicinal chemistry. Careful adherence to the experimental protocol, particularly the maintenance of anhydrous and cryogenic conditions, is paramount for achieving high yields and purity.

References

(2,5-Difluoropyridin-4-yl)boronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Difluoropyridin-4-yl)boronic acid is a crucial building block in medicinal chemistry and drug discovery, valued for its role in constructing complex molecules via Suzuki-Miyaura cross-coupling reactions. The incorporation of a difluoropyridine motif can enhance the metabolic stability and pharmacokinetic properties of therapeutic candidates.[1] However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability to ensure reagent integrity, experimental reproducibility, and the quality of synthesized materials. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. Due to the limited availability of specific quantitative stability data in public literature for this exact compound, this document synthesizes information from studies on analogous fluorinated pyridine boronic acids, general principles of boronic acid chemistry, and robust analytical methodologies.

Chemical Properties and Intrinsic Stability

This compound (CAS No. 1263375-23-0) is a solid compound that, like many heteroarylboronic acids, is susceptible to several degradation pathways.[2][3] The primary modes of degradation are driven by environmental factors such as moisture, oxygen, heat, light, and pH.[4] Understanding these vulnerabilities is paramount for its proper handling and storage.

Key Degradation Pathways

The principal degradation mechanisms for arylboronic acids, including this compound, are well-documented:

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form stable, cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium reaction, driven by the absence of water. Many commercial boronic acids exist as a mixture of the free acid and the boroxine anhydride.[4][5]

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, typically by water, to replace the boronic acid group with a hydrogen atom, yielding 2,5-difluoropyridine. This process can be accelerated by heat and non-neutral pH conditions.[4][6]

-

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to cleavage of the C-B bond and formation of hydroxylated byproducts (e.g., 2,5-difluoro-4-hydroxypyridine).[7][8] This pathway is a primary concern for long-term storage and handling in ambient air.[8]

The interplay of these factors can lead to a complex degradation profile, compromising the purity and reactivity of the reagent.

Caption: Factors influencing the degradation of this compound.

Recommended Storage and Handling

Based on data from analogous fluorinated pyridine boronic acids and general best practices, the following conditions are recommended to maximize the shelf-life and maintain the integrity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale | Citations |

| Temperature | 2-8°C (Refrigerated) or -20°C (Freezer) | Slows the rate of all degradation pathways, including protodeboronation and oxidation. | [4][9][10] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and dehydration/hydrolysis. | [4][10] |

| Container | Tightly sealed, opaque or amber glass vial. | Prevents exposure to moisture and air. Opaque containers protect against potential photodegradation. | [4] |

| Environment | Store in a dry environment, such as in a desiccator. | Reduces exposure to ambient moisture, mitigating hydrolysis and boroxine formation. | [4] |

Note: For the corresponding pinacol ester of this compound, storage at room temperature may be acceptable due to its enhanced stability.[11] However, for the free boronic acid, refrigerated or freezer storage is strongly advised.

Handling

-

Inert Atmosphere: When handling, especially for weighing and preparing solutions for sensitive applications, use a glove box or glove bag under an inert atmosphere.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Solution Stability: Solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous solvents, degas the solvent prior to use, and store under an inert atmosphere at low temperature.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for critical applications, researchers can perform stability assessments. Forced degradation studies are essential for developing stability-indicating analytical methods.[12][13]

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and validate the specificity of analytical methods.[14][15]

Caption: Workflow for a forced degradation study of this compound.

Table of Stress Conditions:

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) and add 0.1 M HCl. Incubate at 60°C. | To assess stability in acidic conditions and identify acid-catalyzed degradation products.[5] |

| Base Hydrolysis | Dissolve sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C. | To assess stability in basic conditions, which may promote protodeboronation.[5] |

| Oxidation | Dissolve sample and treat with 3% hydrogen peroxide at room temperature. | To identify potential oxidative degradation products.[12] |

| Thermal Stress | Expose solid sample and a solution to elevated temperature (e.g., 80°C). | To evaluate the effect of heat on stability.[13] |

| Photostability | Expose solid sample and a solution to light as per ICH Q1B guidelines. | To determine sensitivity to light.[13] |

Samples should be taken at various time points (e.g., 0, 2, 8, 24 hours) with the goal of achieving 5-20% degradation for method validation purposes.[14]

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

-

Instrumentation: HPLC with UV/PDA and Mass Spectrometric (MS) detectors.

-

Column: A C18 reversed-phase column is a common starting point (e.g., XSelect Premier HSS T3, 4.6 x 150 mm, 3.5 µm).[16]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at an appropriate wavelength (e.g., 270 nm) and MS for peak identification.[17]

-

Sample Preparation: Dissolve the boronic acid in a mixture of acetonitrile and water. Note that boronic acids can be challenging for reversed-phase chromatography; care must be taken to avoid on-column degradation.[18]

NMR Spectroscopy for Degradation Monitoring

NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring stability in solution.

-

¹H NMR: Can be used to monitor the disappearance of peaks corresponding to the parent compound and the appearance of new peaks from degradation products over time. For example, the loss of the pyridine ring protons adjacent to the boronic acid and the appearance of a new proton signal in their place would indicate protodeboronation.[8]

-

¹¹B NMR: This technique is highly specific for the boron center. The sp²-hybridized trigonal boronic acid gives a characteristic broad signal (typically δ 25-30 ppm), while the sp³-hybridized tetrahedral boronate, formed in the presence of nucleophiles or at higher pH, appears further upfield (typically δ 2-9 ppm). This can be used to study equilibria and degradation in solution.[19][20][21]

Protocol for ¹H NMR Stability Study:

-

Prepare a solution of this compound of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire an initial (t=0) ¹H NMR spectrum.

-

Store the NMR tube under the desired stress condition (e.g., elevated temperature).

-

Acquire subsequent spectra at various time points.

-

Monitor the relative integration of characteristic peaks of the parent compound against an internal standard to quantify degradation.

Conclusion

While this compound is a versatile and valuable reagent, its stability is a critical consideration for its effective use in research and development. It is susceptible to degradation via dehydration, protodeboronation, and oxidation. To mitigate these issues, it is imperative to store the compound under refrigerated or freezer conditions, in a tightly sealed, opaque container, under an inert atmosphere, and in a dry environment. For critical applications, the purity and stability of the reagent should be verified using appropriate analytical techniques such as a validated stability-indicating HPLC method. The protocols and information provided in this guide offer a robust framework for the proper storage, handling, and stability assessment of this compound, thereby ensuring the reliability and reproducibility of experimental outcomes.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. labcompare.com [labcompare.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]

- 12. ijrpp.com [ijrpp.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. pharmtech.com [pharmtech.com]

- 15. biomedres.us [biomedres.us]

- 16. waters.com [waters.com]

- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. par.nsf.gov [par.nsf.gov]

- 21. pubs.acs.org [pubs.acs.org]

Commercial Availability and Synthetic Insights for (2,5-Difluoropyridin-4-yl)boronic acid: A Technical Guide

(2,5-Difluoropyridin-4-yl)boronic acid , a valuable reagent in modern synthetic chemistry, particularly for the introduction of the 2,5-difluoropyridinyl motif in drug discovery and materials science, is commercially available from various suppliers. This guide provides an in-depth overview of its commercial availability, a plausible synthetic protocol based on analogous compounds, and its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound, identified by CAS Number 1263375-23-0, is offered by a range of chemical suppliers. The available quantities, purity levels, and product codes vary among vendors. A summary of this information is presented in the table below to facilitate procurement for research and development purposes.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AbacipharmTech | This compound | 1263375-23-0 | - | 1g, 5g[1] |

| ATK CHEMICAL COMPANY LIMITED | This compound | 1263375-23-0 | Industrial Grade/95%[2] | Inquire |

| Aladdin Scientific Corporation | This compound (contains varying amounts of Anhydride) | 1263375-23-0 | ≥97% | 250mg, 1g, 5g[3] |

| Synchem | 2,5-Difluoropyridine-4-boronic acid | 1263375-23-0 | 95% | Synthesis on demand[4] |

| Alfa Chemistry | 2,5-Difluoropyridine-4-boronicacid | 1263375-23-0 | - | Inquire[5] |

| BOC Sciences | 2,5-Difluoropyridine-4-boronic Acid | 1263375-23-0 | - | Inquire[] |

It is important to note that some suppliers, such as Aladdin Scientific Corporation, indicate that the product may contain varying amounts of the corresponding anhydride.[3] Researchers should consider this when planning their experiments.

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Methodology:

Materials:

-

2,5-Difluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-difluoropyridine (1.0 equivalent) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow addition of 2M HCl until the solution becomes acidic (pH ≈ 2). The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key building block for Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. The difluoropyridine moiety introduced by this reagent can significantly impact the properties of the target molecule, such as metabolic stability and binding affinity. A general workflow for a Suzuki-Miyaura coupling reaction involving a fluorinated boronic acid is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

Aryl or heteroaryl halide (1.0 equivalent)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

Reaction Setup: In an oven-dried reaction vessel, the aryl halide, this compound, palladium catalyst, and base are combined under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The degassed solvent is added, and the reaction mixture is heated with stirring. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

This technical guide provides a comprehensive starting point for researchers and scientists working with this compound, covering its commercial sourcing, a robust synthetic strategy, and its application in a cornerstone of modern organic synthesis.

References

- 1. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. WO2019175043A1 - Preparative process of two 4-{[(2s)-2-{4-[5-chloro-2-(1h-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2h)-yl}butanoyl]amino}-2-fluorobenzamide derivatives - Google Patents [patents.google.com]

- 4. synchem.de [synchem.de]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of (2,5-Difluoropyridin-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the key chemical intermediate, (2,5-Difluoropyridin-4-yl)boronic acid (CAS: 1263375-23-0; Molecular Formula: C₅H₄BF₂NO₂; Molecular Weight: 158.90 g/mol ). Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for the acquisition of such data are also provided to assist researchers in their analytical workflows.

Introduction

This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a difluorinated pyridine ring and a boronic acid moiety makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound. This guide outlines the expected NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and MS data, along with standardized protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of structurally similar compounds, including other fluorinated pyridine and phenyl boronic acids.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 - 8.7 | Broad Singlet | - | B(OH)₂ |

| ~8.3 - 8.4 | Doublet | ~4-5 (⁴JH-F) | H-6 |

| ~7.8 - 7.9 | Doublet | ~8-9 (³JH-F) | H-3 |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on concentration, temperature, and solvent. The signals for the pyridine protons are expected to be doublets due to coupling with the adjacent fluorine atoms.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~155 - 160 | Doublet of Doublets | ¹JC-F ≈ 240-260, ²JC-F ≈ 15-25 | C-2 |

| ~145 - 150 | Doublet of Doublets | ¹JC-F ≈ 230-250, ²JC-B ≈ 5-15 | C-5 |

| ~140 - 145 | Doublet | ³JC-F ≈ 5-10 | C-6 |

| ~120 - 125 (broad) | Singlet | - | C-4 (ipso-carbon) |

| ~115 - 120 | Doublet | ²JC-F ≈ 20-30 | C-3 |

Note: The carbon attached to the boron atom (C-4) is expected to be a broad signal and may be difficult to observe due to the quadrupolar nature of the boron nucleus. Large one-bond carbon-fluorine coupling constants (¹JC-F) are characteristic.

Predicted ¹⁹F NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 376 MHz, Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -90 to -110 | Singlet or Doublet | F-2 |

| ~ -130 to -150 | Singlet or Doublet | F-5 |

Note: The exact chemical shifts and multiplicities will depend on through-space and through-bond H-F and F-F couplings.

Predicted ¹¹B NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 128 MHz

| Chemical Shift (δ) ppm | Line Width | Assignment |

| ~28 - 33 | Broad | Trigonal boronic acid (sp²) |

Note: The ¹¹B NMR signal for boronic acids is typically broad due to the quadrupolar moment of the boron nucleus. The chemical shift is sensitive to the solvent and the presence of water.[1]

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

| m/z | Interpretation |

| 157.9 | [M-H]⁻ |

| 139.9 | [M-H-H₂O]⁻ |

| 113.9 | [M-H-CO₂]⁻ (from loss of B(OH)₂) |

Note: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 159.9 may be observed. Boronic acids have a tendency to form cyclic anhydrides (boroxines), especially in the gas phase, which could lead to ions at higher m/z values corresponding to dimers or trimers.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good starting choice for boronic acids.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[3]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 64-128.

-

-

¹¹B NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

A broad spectral width should be used.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Instrumentation and Data Acquisition (LC-MS with ESI):

-

Liquid Chromatograph: A UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: ESI positive and negative modes.

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel boronic acid like this compound.

References

solubility of (2,5-Difluoropyridin-4-yl)boronic acid in organic solvents

An In-depth Technical Guide on the Solubility of (2,5-Difluoropyridin-4-yl)boronic acid

Introduction

This compound is a specialized organoboron compound crucial for synthetic chemistry. As a derivative of pyridine, it plays a significant role as a building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The fluorine substituents on the pyridine ring can enhance the metabolic stability and binding affinity of target molecules, making this reagent valuable in drug discovery.

A comprehensive understanding of the solubility of this compound in various organic solvents is fundamental for its effective use in synthesis, purification, and formulation. The choice of solvent directly influences reaction kinetics, yields, and the ease of product isolation. This guide provides an overview of its solubility characteristics, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively available in public literature. However, the solubility of structurally similar compounds, such as other fluorinated phenylboronic acids, can provide valuable insights into its expected behavior.

Boronic acids, in general, exhibit a range of solubilities depending on the substituents and the solvent's polarity. They are known to be challenging to study due to their tendency to dehydrate and form cyclic anhydrides called boroxines, especially upon heating.

Qualitative Solubility of Structurally Similar Boronic Acids:

To provide a comparative context, the following table summarizes the qualitative solubility for other difluorinated boronic acid derivatives.

| Compound Name | Water | Dimethyl Sulfoxide (DMSO) | Methanol | Tetrahydrofuran (THF) |

| 2,4-Difluorophenylboronic acid | Limited Solubility[1] | Soluble[1] | Soluble[1] | Soluble[1] |

| 2,5-Difluorophenylboronic acid | Not specified | Soluble[2] | Not specified | Not specified |

This data is for reference and should be used as an estimate for the solubility behavior of this compound.

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][3][4] This method is based on visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent during a controlled heating process.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Glass test tube with a stopper

-

Magnetic stirrer and stir bar

-

Controlled temperature bath (e.g., oil bath)

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and light detector (optional, for higher precision)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent to create a biphasic sample of known composition.

-

Heating and Stirring: Place the sample in the test tube with a magnetic stir bar. Submerge the tube in the temperature-controlled bath and begin vigorous stirring.

-

Controlled Heating: Increase the temperature of the bath at a slow, constant rate, typically between 0.1 to 0.5 °C per minute, to ensure thermal equilibrium.[3]

-

Observation: Continuously monitor the solution's turbidity. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[3]

-

Data Recording: Record the temperature at which complete dissolution occurs. This temperature corresponds to the solubility of the compound at that specific concentration.

-

Constructing the Solubility Curve: Repeat the experiment with different compositions of the solute and solvent to obtain a series of data points. Plot these points as solubility versus temperature to construct a solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the dynamic method of solubility determination.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2,5-Difluoropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (2,5-Difluoropyridin-4-yl)boronic acid with various aryl and heteroaryl halides. The incorporation of the 2,5-difluoropyridinyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate key molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][3]

However, heteroaryl boronic acids containing ortho-fluorine substituents, such as this compound, can present challenges. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic reaction conditions.[4] Therefore, the selection of optimized reaction parameters, including the catalyst, ligand, base, and solvent, is critical to achieving high yields and purity.[4][5] These notes offer a comprehensive guide to effective reaction conditions, detailed experimental procedures, and a summary of relevant data to facilitate the successful application of this building block in complex molecule synthesis.

Data Presentation: Optimized Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize effective conditions derived from protocols for the analogous 2,5-difluorophenylboronic acid, which are expected to be highly applicable.[1][3]

Table 1: Recommended Catalytic Systems for Coupling with Aryl Bromides

| Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |

| Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |

Note: This data is adapted from studies with 2,5-difluorophenylboronic acid and serves as a strong starting point for optimization.[1]

Table 2: Recommended Catalytic Systems for Coupling with Aryl Chlorides

| Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |

| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |

| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |

| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |

Note: Couplings with aryl chlorides often require more active catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), and stronger bases. This data is based on couplings with 2,5-difluorophenylboronic acid.[1]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and side reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., Toluene/Ethanol/Water or DMF/Water mixture)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[1]

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[1]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol 2: High-Activity Catalyst Procedure for Coupling with an Aryl Chloride

Materials:

-

This compound (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Ligand (e.g., XPhos or SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv.)

-

Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]

-

Add the anhydrous solvent to the tube via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure biaryl product.[1]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols for Suzuki Coupling with (2,5-Difluoropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for selecting the optimal catalyst and conditions for the Suzuki-Miyaura cross-coupling reaction utilizing (2,5-Difluoropyridin-4-yl)boronic acid. The presence of both a pyridine nitrogen and ortho-fluorine substitution presents unique challenges, including potential catalyst inhibition and a propensity for protodeboronation. The following protocols and data are based on established methodologies for structurally similar fluorinated aryl- and pyridylboronic acids and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and functional materials.[1] The 2,5-difluoropyridinyl moiety is a valuable pharmacophore, and its incorporation into complex molecules can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity.[2] However, the electronic properties of the difluorinated pyridine ring necessitate careful selection of the catalytic system to achieve high efficiency and minimize side reactions.

Challenges in the Suzuki coupling of this compound include:

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect by sterically shielding the metal.[1]

-

Protodeboronation: The electron-withdrawing nature of the fluorine atoms and the pyridine ring can make the boronic acid susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3][4] Employing highly active catalysts that promote rapid coupling can help the desired reaction outcompete this degradation pathway.[5]

Catalyst Selection and Performance Data

The choice of palladium source and ligand is critical for a successful coupling reaction. Modern catalyst systems, particularly those involving bulky, electron-rich biarylphosphine ligands (Buchwald ligands), have shown great success in the coupling of challenging heterocyclic and electron-deficient substrates.[6][7]

Table 1: Recommended Catalyst Systems for Suzuki Coupling with this compound

| Palladium Source | Ligand | Key Advantages | Recommended for |

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | High activity for challenging substrates, including heteroaryl chlorides.[4][6] Promotes fast reaction rates, minimizing protodeboronation.[5] | A broad range of aryl and heteroaryl halides (Cl, Br, I, OTf). |

| Pd(dppf)Cl₂ | (dppf) | A robust and versatile catalyst for a variety of Suzuki couplings.[1][8] | Aryl and heteroaryl bromides and iodides. May require higher temperatures. |

| Buchwald Precatalysts (e.g., XPhos Pd G3) | XPhos | Air- and moisture-stable, providing reliable and reproducible results.[3] Forms the active Pd(0) species rapidly at room temperature.[5] | High-throughput screening and reactions requiring precise catalyst control. |

Table 2: Summary of Reaction Conditions for Coupling of Fluorinated Aryl- and Pyridylboronic Acids

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [4] |

| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [4] |

| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 80 | 12 | 92 | [9] |

| 5-Bromopyrimidine | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | K₃PO₄ (3) | Dioxane | 110 | 12 | 91 | [10] |

| Aryl Chloride | XPhos Palladacycle G2 | - | K₃PO₄ | THF/H₂O | RT | 0.5 | High | [7] |

Note: The data in Table 2 is for illustrative purposes with similar substrates. Optimization is recommended for each specific reaction with this compound.

Experimental Protocols

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended as a starting point due to its high success rate with challenging substrates at room temperature.[3][5]

Materials:

-

Aryl/heteroaryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

XPhos Pd G3 precatalyst (2 mol%)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL per mmol of halide)

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a reaction vial, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

-

Seal the vial with a septum and purge the atmosphere by evacuating and backfilling with an inert gas three times.

-

Add degassed anhydrous THF (2 mL) via syringe.

-

Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are often complete within 30 minutes to 4 hours.

-

Upon completion, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol utilizes a common and robust catalyst suitable for a wide range of aryl bromides and iodides.[1]

Materials:

-

Aryl/heteroaryl bromide or iodide (1.0 equiv)

-

This compound (1.2 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 mmol).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Optimizing Suzuki Coupling Reactions: A Guide to Base Selection for (2,5-Difluoropyridin-4-yl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the synthesis of functionalized heteroaromatic compounds is of paramount importance. (2,5-Difluoropyridin-4-yl)boronic acid is a key building block for introducing a difluorinated pyridine moiety, a common motif in many biologically active molecules. However, the successful coupling of this electron-deficient heteroarylboronic acid presents a significant challenge: the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][2] The choice of base is a critical parameter that can significantly influence the reaction yield by modulating the rate of the desired coupling versus the undesired protodeboronation.[3]

This application note provides a comprehensive guide to selecting the optimal base for the Suzuki coupling of this compound with various aryl and heteroaryl halides. By presenting comparative data from analogous systems and detailed experimental protocols, this document aims to equip researchers with the knowledge to navigate the intricacies of this challenging yet valuable transformation.

The Critical Role of the Base and the Challenge of Protodeboronation

The base in a Suzuki-Miyaura coupling serves a dual purpose: it facilitates the formation of a more nucleophilic boronate species from the boronic acid and promotes the regeneration of the active palladium(0) catalyst.[3][4] However, for electron-deficient boronic acids like this compound, strongly basic conditions can accelerate the rate of protodeboronation, where a proton replaces the boronic acid group, leading to reduced yields of the desired coupled product.[2][5] Therefore, a delicate balance must be struck, employing a base that is sufficiently strong to promote the catalytic cycle but mild enough to minimize protodeboronation.

Comparative Analysis of Bases

While specific quantitative data for the Suzuki coupling of this compound with a wide range of bases is not extensively consolidated in the literature, valuable insights can be drawn from studies on structurally similar substrates, such as 2,5-difluorophenylboronic acid and other pyridylboronic acids. Inorganic bases are generally favored over organic bases for these types of couplings.[6]

| Base | Typical Conditions | Relative Efficacy | Key Considerations |

| K₃PO₄ | 2-3 equiv., often in aqueous solution | High | A moderately strong and commonly effective base for challenging couplings. Its use in an aqueous/organic solvent mixture can be beneficial.[5][7] |

| K₂CO₃ | 2-3 equiv., aqueous or solid | Good to High | A widely used and cost-effective base. Can be very effective, but may require higher temperatures. |

| Cs₂CO₃ | 2-3 equiv., solid | High | Often used for difficult couplings due to its high solubility in organic solvents, which can enhance reactivity.[6] |

| KF | 2-3 equiv., solid | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective, especially when base-sensitive functional groups are present.[4] |

| Organic Bases (e.g., Et₃N, DIPEA) | 2-4 equiv. | Generally Low | Typically less effective for this type of coupling and can sometimes lead to lower yields compared to inorganic bases.[6] |

Note: The data presented is a qualitative summary compiled from various sources on analogous systems. Optimal conditions are substrate-dependent, and screening of bases is recommended for each specific reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides using K₃PO₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound (1.2 - 1.5 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

K₃PO₄ (2.0 equiv.)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-